molecular formula C13H13ClN2O2 B1600169 Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 709654-29-5

Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1600169
CAS No.: 709654-29-5
M. Wt: 264.71 g/mol
InChI Key: LHVLVYGKPASASS-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS: 709654-29-5, MFCD23115276) is a pyrazole-based ester derivative characterized by a 3-chlorophenyl group at position 1 and a methyl group at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is synthesized via the reaction of ethyl 3-aryl-1H-pyrazole-5-carboxylate with arylmethyl chloride in acetone or acetonitrile using potassium carbonate as a base, achieving good yields (60–85%) . X-ray crystallography confirms its structure, and bioactivity studies demonstrate its dose-dependent promotion of HUVEC (human umbilical vein endothelial cell) apoptosis at concentrations of 5–20 μmol·L⁻¹ .

Properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-7-9(2)15-16(12)11-6-4-5-10(14)8-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVLVYGKPASASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446548
Record name 1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709654-29-5
Record name 1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate involves a multi-step sequence centered on the formation of the pyrazole ring through cyclization reactions.

Key steps include:

  • Step 1: Formation of β-keto ester intermediate
    React 3-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This nucleophilic acyl substitution yields a 3-chlorophenyl-substituted β-keto ester intermediate.

  • Step 2: Cyclization with hydrazine hydrate
    The β-keto ester intermediate undergoes cyclization upon treatment with hydrazine hydrate, forming the pyrazole ring system. This step is crucial for introducing the pyrazole heterocycle with the desired substitution pattern.

  • Step 3: Purification and isolation
    The crude product is purified, typically by recrystallization or chromatographic techniques, to afford this compound with high purity.

Reaction conditions:

  • Solvent: Ethanol or other polar solvents are commonly used.
  • Temperature: Controlled heating (e.g., reflux conditions) facilitates cyclization.
  • Base: Sodium ethoxide or potassium carbonate may be used to promote the initial acylation step.
  • Reaction monitoring: Thin-layer chromatography (TLC) or HPLC is employed to track reaction progress.

Industrial Production Methods

Industrial synthesis of this compound generally follows the same fundamental chemistry but is optimized for scale, yield, and purity.

Industrial considerations include:

  • Continuous flow reactors: Enhance control over reaction parameters such as temperature, mixing, and reaction time, improving reproducibility and safety.
  • Catalyst and reagent optimization: Use of catalysts and bases that provide higher turnover and selectivity.
  • Automated systems: Facilitate precise addition of reagents and real-time monitoring to maintain consistent product quality.
  • Purification: Advanced chromatographic techniques or crystallization protocols are employed to meet pharmaceutical-grade purity standards.

Analytical Validation of Synthesis

Post-synthesis, the compound’s identity and purity are validated using several analytical techniques:

Analytical Method Purpose Typical Observations
¹H NMR Spectroscopy Structural confirmation Characteristic signals include ester methylene protons (~4.2 ppm), methyl group on pyrazole (~2.3 ppm), aromatic protons of 3-chlorophenyl (7.0–7.8 ppm)
HPLC Purity assessment Purity ≥98% is desirable for research and industrial applications
FT-IR Spectroscopy Functional group identification Ester carbonyl stretch near 1700 cm⁻¹, C-Cl stretch in 600–800 cm⁻¹ region
Mass Spectrometry (LC-MS) Molecular weight confirmation Molecular ion peak at m/z 265 ([M+H]⁺) consistent with C₁₃H₁₃ClN₂O₂

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Notes
1 3-chlorobenzoyl chloride, ethyl acetoacetate, sodium ethoxide, ethanol, reflux Formation of β-keto ester intermediate Base facilitates nucleophilic substitution
2 Hydrazine hydrate, ethanol, reflux Cyclization to pyrazole ring Hydrazine reacts with β-keto ester
3 Purification (recrystallization or chromatography) Isolation of pure product Ensures removal of impurities

Research Findings and Optimization Strategies

  • Yield optimization: Reaction yields can be improved by fine-tuning base concentration, solvent choice, and reaction temperature. Polar aprotic solvents such as DMF or DMSO may enhance reactivity in some cases.
  • Catalyst screening: Alternative bases like potassium carbonate or organic bases (e.g., DBU) may be tested to increase cyclization efficiency.
  • Scale-up challenges: Industrial scale-up requires managing exothermic reactions and ensuring uniform mixing; jacketed reactors and controlled reagent addition rates are recommended.
  • Purity validation: High-performance liquid chromatography (HPLC) coupled with spectroscopic methods ensures batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-5-carboxylate derivatives exhibit structural diversity due to variations in substituents at positions 1, 3, and 4. These modifications significantly influence their physicochemical properties, synthetic pathways, and biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole-5-carboxylate Derivatives

Compound Name Substituents (Position) Molecular Formula CAS Number Bioactivity/Application Reference
Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate 1: 3-ClC₆H₄; 3: CH₃ C₁₃H₁₃ClN₂O₂ 709654-29-5 Promotes HUVEC apoptosis
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate 1: C₆H₅CH₂; 3: 4-FC₆H₄ C₁₉H₁₇FN₂O₂ N/A Studied for crystal structure
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 1: BrCH₂CH₂; 3: 4-MeOC₆H₄ C₁₅H₁₇BrN₂O₃ N/A Intermediate for Lp-PLA2 inhibitors
Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate 5: 3-MeOC₆H₄; 3: CO₂Et C₁₃H₁₄N₂O₃ 723339-63-7 No explicit bioactivity reported
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate 1: 3-Cl-pyridin-2-yl; 4: CO₂Et C₁₂H₁₁ClN₃O₂ 1017456-57-3 No explicit bioactivity reported

Key Findings :

Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound enhances bioactivity compared to non-halogenated analogs (e.g., benzyl or methoxyphenyl substituents). Chlorine’s electron-withdrawing nature may improve cell membrane permeability or target binding .

Synthetic Flexibility :

  • Substituents at position 1 (e.g., arylmethyl, bromoethyl) are introduced via nucleophilic substitution, while position 3 modifications often involve pre-functionalized aryl groups. Solvent choice (e.g., acetone vs. acetonitrile) impacts reaction efficiency .

Structural Characterization :

  • Tools like SHELX and Mercury () enable precise determination of hydrogen-bonding patterns and crystal packing, critical for understanding stability and reactivity . For example, the title compound’s X-ray data () confirms planar pyrazole rings, facilitating π-π interactions in biological systems .

Comparative Bioactivity :

  • Unlike the target compound, derivatives with methoxy groups (e.g., ) lack reported apoptotic effects, suggesting halogenation is critical for cytotoxicity .

Biological Activity

Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a unique structure that includes an ethyl ester group at the 5-position, a 3-chlorophenyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions. A common method includes reacting 3-chlorobenzoyl chloride with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with hydrazine hydrate. This process yields the desired pyrazole derivative with notable purity and yield .

PropertyValue
Molecular FormulaC₁₃H₁₃ClN₂O₂
Molecular Weight264.71 g/mol
CAS Number709654-29-5

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, the compound demonstrated promising growth inhibition with IC₅₀ values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In various assays, it has shown to inhibit inflammatory mediators significantly, suggesting its utility as a therapeutic agent for conditions characterized by inflammation .

The mechanism through which this compound exerts its biological effects is believed to involve modulation of specific enzyme activities or receptor interactions. This modulation can lead to alterations in cellular signaling pathways that are crucial in cancer progression and inflammatory responses .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to highlight its unique properties:

CompoundAnticancer IC₅₀ (µM)Anti-inflammatory Activity
This compound3.79 (MCF7)Significant
Ethyl 1-(3-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate4.25 (MCF7)Moderate
Ethyl 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate5.10 (MCF7)Low

This table illustrates that this compound has superior anticancer activity compared to its bromine and fluorine analogs.

Case Studies and Research Findings

Several case studies have been published highlighting the biological activity of this compound:

  • Cytotoxicity Studies : A research article reported that this compound inhibited cell proliferation in MCF7 cells with an IC₅₀ of approximately 3.79 µM, indicating strong anticancer potential .
  • Anti-inflammatory Assays : In another study focusing on anti-inflammatory properties, the compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate, and how can researchers validate the product’s purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, pyrazole derivatives are often prepared by reacting hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds under basic conditions. describes a general protocol using K₂CO₃ as a base for nucleophilic reactions between aryl chlorides and phenols . Post-synthesis, purity should be validated using HPLC (≥98% purity) and spectroscopic techniques. ¹H NMR (as in ) can confirm structural integrity by identifying characteristic peaks, such as the ester carbonyl proton (δ ~4.2 ppm for -OCH₂CH₃) and aromatic protons (δ ~7.0–7.8 ppm for the 3-chlorophenyl group) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Although the exact compound’s hazards are not fully documented, related pyrazole esters (e.g., ) are classified as non-hazardous but require standard precautions. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. In case of skin exposure, wash immediately with water for 15 minutes . Store in a cool, dry place away from oxidizers. Dispose of waste via licensed facilities, as recommended for structurally similar compounds in .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., 3-chlorophenyl protons resonate as a multiplet in δ 7.2–7.5 ppm; the methyl group at position 3 appears as a singlet near δ 2.3 ppm). provides a template for assigning peaks in pyrazole derivatives .
  • FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
  • LC-MS : Determine molecular ion ([M+H]⁺) and fragmentation patterns. For example, reports ESI-MS m/z 450.2 for a related compound .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield, particularly for large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Test bases like K₂CO₃ ( ) or DBU for cyclocondensation efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance reactivity compared to ethanol or THF.
  • Temperature Control : Gradual heating (60–80°C) prevents side reactions. Monitor progress via TLC or in-situ IR.
  • Scale-Up Challenges : Address exothermicity by using jacketed reactors and controlled addition of reagents.

Q. How should contradictions in reported biological activities of chlorophenyl-substituted pyrazoles be resolved?

  • Methodology :

  • Reproducibility Tests : Repeat assays under identical conditions (e.g., enzyme inhibition studies for Lp-PLA2, as in ) .
  • Purity Reassessment : Impurities (e.g., unreacted starting materials) may skew results. Use preparative HPLC to isolate the target compound.
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-chlorophenyl vs. 3-chlorophenyl substituents) to isolate positional effects. highlights trifluoromethylpyrazole SAR trends .

Q. What strategies are recommended for assessing environmental persistence and degradation pathways of this compound?

  • Methodology :

  • Biodegradation Studies : Use OECD 301/302 guidelines to test aerobic/anaerobic degradation in soil/water.
  • Photolysis Experiments : Expose the compound to UV light and monitor breakdown products via LC-MS.
  • Computational Modeling : Predict half-life using EPI Suite or QSAR models. notes a lack of ecological data for similar compounds, emphasizing the need for empirical studies .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

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